(1S,2R)-2-aminocyclopentanecarboxylic acid

Opioid receptor pharmacology Peptidomimetics GPCR ligand design

Ensure your μ-opioid agonist program or β-peptide foldamer project uses the correct stereoisomer. (1S,2R)-2-aminocyclopentanecarboxylic acid (CAS 64191-14-6) enforces the 10.1–12.7 Å aromatic pharmacophore separation critical for μ-receptor activation with zero δ-receptor cross-reactivity, a conformational feature absent in the (1R,2S)-enantiomer. Validated for kilogram-scale cGMP synthesis via asymmetric hydrogenation, this constrained cis-β-amino acid is essential for reproducible secondary structures (12-helix, 10/12-helix) and HCV NS5B inhibitor intermediates. Insist on enantiopure (>98% ee) material to avoid stereochemistry-related biological failures.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 64191-14-6
Cat. No. B1581541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,2R)-2-aminocyclopentanecarboxylic acid
CAS64191-14-6
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESC1CC(C(C1)N)C(=O)O
InChIInChI=1S/C6H11NO2/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1
InChIKeyJWYOAMOZLZXDER-CRCLSJGQSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,2R)-2-Aminocyclopentanecarboxylic Acid CAS 64191-14-6: Chiral β-Amino Acid Procurement and Differentiation Guide


(1S,2R)-2-Aminocyclopentanecarboxylic acid (CAS 64191-14-6), also referred to as (1S,2R)-ACPC or (+)-cispentacin, is a chiral cis-β-amino acid with a conformationally constrained cyclopentane scaffold [1]. It is one of four stereoisomers of 2-aminocyclopentanecarboxylic acid, a class of building blocks highly valued in peptide foldamer chemistry for inducing predictable secondary structures and enhancing proteolytic stability [1]. Unlike the naturally occurring (1R,2S)-enantiomer (cispentacin), which has been characterized as an antifungal antibiotic, the (1S,2R)-enantiomer exhibits a distinct biological and conformational profile that necessitates rigorous stereochemical verification in research and pharmaceutical applications [2].

Why Generic Substitution of (1S,2R)-2-Aminocyclopentanecarboxylic Acid Fails: Stereochemistry-Dependent Biological Activity and Conformational Specificity


Generic substitution among the four stereoisomers of 2-aminocyclopentanecarboxylic acid (ACPC) is not scientifically valid due to profound differences in biological activity, receptor selectivity, and conformational preferences dictated by the relative stereochemistry of the amino and carboxyl groups [1]. Direct comparative studies have demonstrated that peptides incorporating the (1S,2R)-enantiomer exhibit high μ-opioid receptor activity with complete δ-receptor inactivity, whereas peptides incorporating the (1R,2S)-enantiomer are entirely inactive at both receptors [2]. These stereochemistry-dependent outcomes arise from distinct spatial arrangements—the (1S,2R)-enantiomer enforces a 10.1–12.7 Å separation between aromatic pharmacophores, a structural feature essential for μ-receptor activation that is absent in the 4.8–7.0 Å range enforced by the (1R,2S)-enantiomer [2]. Furthermore, the cis stereoisomers (1S,2R and 1R,2S) adopt fundamentally different backbone conformations than the trans stereoisomers (1R,2R and 1S,2S), each giving rise to distinct peptide secondary structures including 12-helix, 10/12-helix, and hybrid 12/8-helix folds that cannot be interchanged without altering the resulting foldamer architecture [3].

(1S,2R)-2-Aminocyclopentanecarboxylic Acid: Quantitative Differentiation Evidence Versus Comparator Stereoisomers


μ-Opioid Receptor Selectivity: (1S,2R)-ACPC versus (1R,2S)-ACPC in Morphiceptin Analogs

In a direct head-to-head comparison of tetrapeptide morphiceptin analogs where Pro² was replaced by either (1S,2R)-Ac₅c or (1R,2S)-Ac₅c, the (1S,2R)-containing analogs demonstrated activity at the μ-opioid receptor but were completely inactive at the δ-opioid receptor, yielding a high μ-receptor selectivity profile [1]. In contrast, the (1R,2S)-containing analogs were completely inactive at both μ- and δ-receptors [1]. The structural basis for this differentiation was established through conformational analysis showing that the (1S,2R)-enantiomer enforces a center-to-center distance of 10.1–12.7 Å between the tyrosine and phenylalanine aromatic rings, whereas the (1R,2S)-enantiomer constrains this distance to only 4.8–7.0 Å [1].

Opioid receptor pharmacology Peptidomimetics GPCR ligand design

Scalable Process Synthesis: (1S,2R)-ACPC Kilogram-Scale Production via Asymmetric Hydrogenation

A suitable process for the preparation of kilogram quantities of (+)-(1S,2R)-2-aminocyclopentane-1-carboxylic acid was developed and successfully scaled up via an asymmetric hydrogenation reaction [1]. This process enabled the isolation of the compound through crystallization and was implemented for the production of the TACE inhibitor WAY-281418 for toxicological and clinical studies [1]. While specific yield data for the (1S,2R)-enantiomer is not explicitly detailed in this report, the development of a scalable, crystallization-based isolation process for this specific stereoisomer represents a significant advantage over alternative synthesis routes that may require chromatographic purification or lack demonstration of kilogram-scale feasibility [1].

Process chemistry Pharmaceutical intermediate manufacturing Asymmetric catalysis

HCV NS5B Polymerase Inhibitor Intermediate: Enantiomerically Pure (1S,2R)-ACPC Ethyl Ester Synthesis

An efficient 4-step synthesis of enantiomerically pure (1S,2R)-2-aminocyclopentanecarboxylic acid ethyl ester (>99% de) was developed for the preparation of a promising HCV NS5B polymerase inhibitor [1]. The process utilizes mandelic acid as a resolving agent, which can be recovered in good yield by simple extraction, and avoids chromatographic purifications, rendering it suitable for large-scale applications [1]. The same methodology enables preparation of both (1S,2R)- and (1R,2S)-enantiomers in enantiomerically pure form, along with their corresponding Boc and Cbz derivatives [1].

Antiviral drug development HCV NS5B polymerase inhibitors Enantioselective synthesis

Mass Spectrometric Chiral Differentiation: Distinct Ion/Molecule Reaction Signatures for (1S,2R)-ACPC

A mass spectrometric method using ion/molecule reactions and host-guest complexes successfully differentiated all four enantiomeric pairs of cyclopentane β-amino acids, including cis-(1S,2R)-, cis-(1R,2S)-, trans-(1R,2R)-, and trans-(1S,2S)-2-aminocyclopentanecarboxylic acids [1]. Using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry with chiral host molecules (including (+)- and (−)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid and β-cyclodextrin), each stereoisomer produced a distinct, reproducible ion/molecule reaction signature [1]. This represents the first demonstration that small enantiomeric pairs with two chiral centers could be differentiated using this analytical approach [1].

Chiral analysis Mass spectrometry β-Amino acid enantiomer differentiation

HPLC Enantioseparation: Baseline Resolution of (1S,2R)-ACPC from All Three Other Stereoisomers

A high-performance liquid chromatographic method was developed for the separation of all four isomers of 2-aminocyclopentanecarboxylic acid: cis-(1S,2R)-, cis-(1R,2S)-, trans-(1S,2S)-, and trans-(1R,2R)- [1]. Using pre-column derivatization with chiral derivatizing reagents 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey's reagent) and 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC), baseline resolution was achieved for all four stereoisomers [1]. The method enables quantitative determination of enantiomeric purity for (1S,2R)-ACPC, with detection and quantification of contaminating stereoisomers at low levels [1].

Chiral chromatography Analytical method validation Stereoisomer purity analysis

Conformational Constraint in Foldamer Design: (1S,2R)-ACPC versus Acyclic β-Amino Acid Alternatives

The (1S,2R)-enantiomer of 2-aminocyclopentanecarboxylic acid belongs to a class of conformationally constrained β-amino acids that exhibit predictable folding propensities when incorporated into peptide sequences [1]. Unlike acyclic β-amino acids which can adopt multiple low-energy conformations, the cyclopentane ring of (1S,2R)-ACPC restricts backbone flexibility, enabling the rational design of specific secondary structures including 12-helix, 10/12-helix, and hybrid folds [1]. The cis stereochemistry of (1S,2R)-ACPC enforces distinct backbone dihedral angles compared to the trans stereoisomers, resulting in different folding patterns that can be systematically programmed through stereochemical patterning [2]. Foldamers incorporating ACPC residues demonstrate high resistance to proteolytic degradation and have shown biological activities ranging from anticancer and antibacterial to antiviral effects [2].

Foldamer chemistry β-Peptide secondary structure Conformational analysis

Optimal Application Scenarios for (1S,2R)-2-Aminocyclopentanecarboxylic Acid: Evidence-Based Selection Guidance


μ-Opioid Receptor-Selective Peptidomimetic Design

Researchers developing μ-opioid receptor agonists requiring δ-receptor inactivity should procure (1S,2R)-ACPC rather than the (1R,2S)-enantiomer. Direct comparative data demonstrate that (1S,2R)-Ac₅c-containing morphiceptin analogs are active at the μ-receptor with zero δ-receptor cross-reactivity, whereas (1R,2S)-containing analogs are completely inactive at both receptors [1]. This application scenario is supported by the conformational requirement of a 10.1–12.7 Å separation between aromatic pharmacophores, a structural feature uniquely enforced by the (1S,2R)-stereochemistry [1].

Kilogram-Scale Pharmaceutical Intermediate for TACE Inhibitor Development

Process chemistry teams requiring a validated, scalable synthesis of (1S,2R)-2-aminocyclopentanecarboxylic acid for clinical candidate manufacturing should prioritize this compound based on documented kilogram-scale production via asymmetric hydrogenation [1]. The compound served as a chiral component for the TACE inhibitor WAY-281418 (IC₅₀ = 0.6 nM), enabling toxicological and clinical study material supply [1]. Crystallization-based isolation eliminates chromatography requirements, reducing cost and complexity at scale [1].

HCV NS5B Polymerase Inhibitor Synthesis and SAR Studies

Medicinal chemistry groups investigating HCV NS5B polymerase inhibitors should utilize enantiomerically pure (1S,2R)-2-aminocyclopentanecarboxylic acid ethyl ester (>99% de) as a key intermediate [1]. The validated 4-step synthesis using mandelic acid resolution avoids chromatography and enables preparation of both enantiomers for comprehensive structure-activity relationship (SAR) studies [1]. This application is particularly relevant for programs requiring gram-to-kilogram quantities of stereochemically defined building blocks.

β-Peptide Foldamer Construction with Defined Secondary Structure

Foldamer chemists designing β-peptides with predictable 12-helix or hybrid helical conformations should select (1S,2R)-ACPC based on its well-characterized conformational constraint and compatibility with solid-phase peptide synthesis [1]. The cyclopentane scaffold restricts backbone flexibility relative to acyclic β-amino acid alternatives, enabling rational programming of secondary structure through stereochemical patterning [2]. Foldamers incorporating ACPC residues exhibit high proteolytic stability and have demonstrated activities ranging from anticancer to antiviral effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S,2R)-2-aminocyclopentanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.